
2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, tert-butyl, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid typically involves the bromination of 4-(tert-butyl)-6-fluorobenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity and ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine substituent can lead to the formation of 4-(tert-butyl)-6-fluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-azido-4-(tert-butyl)-6-fluorobenzoic acid or 2-thiocyanato-4-(tert-butyl)-6-fluorobenzoic acid.
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of 4-(tert-butyl)-6-fluorobenzoic acid.
Scientific Research Applications
2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine substituents can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(tert-butyl)benzoic acid
- 2-Bromo-6-fluorobenzoic acid
- 4-(tert-butyl)-6-fluorobenzoic acid
Uniqueness
2-Bromo-4-(tert-butyl)-6-fluorobenzoic acid is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which imparts distinct electronic and steric properties. This combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12BrFO2 |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-6-fluorobenzoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)6-4-7(12)9(10(14)15)8(13)5-6/h4-5H,1-3H3,(H,14,15) |
InChI Key |
MWUWDMBGMXBBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


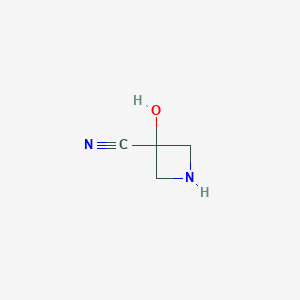
![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)

![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)
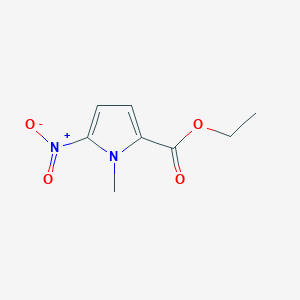
![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
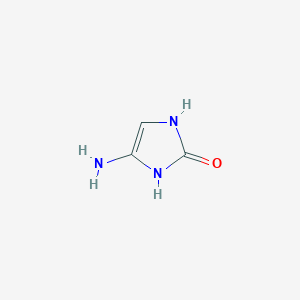
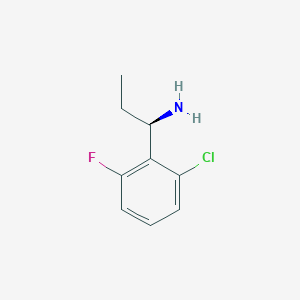
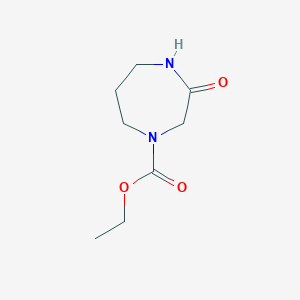


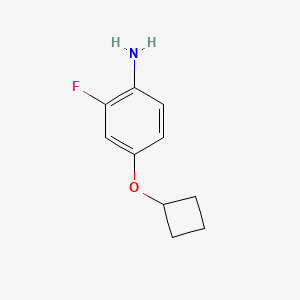
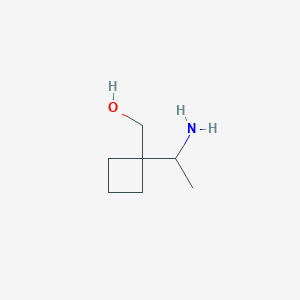
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
